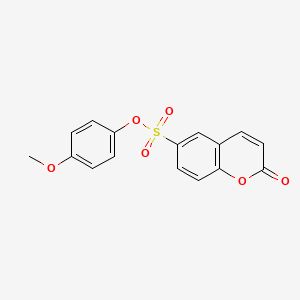

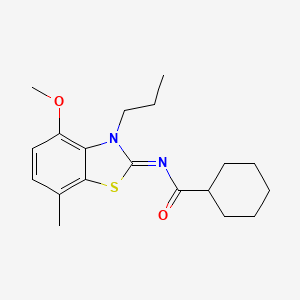

Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate” is a chemical compound. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

Pd-catalyzed O-arylation for Substituted Benzofurans Synthesis : A study by Maimone and Buchwald (2010) developed an efficient Pd catalyst for the O-arylation of ethyl acetohydroximate, enabling the preparation of substituted benzofurans and O-arylhydroxylamines. This method highlights a broad substrate scope and the potential for synthesizing complex benzofuran derivatives for further applications in medicinal chemistry and materials science (Maimone & Buchwald, 2010).

Enzymatic Kinetic Resolution for Chiral Separation : Kasture et al. (2005) explored an enzymatic route for the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, indicating the potential for producing enantiomerically pure compounds. This method could be applicable for separating chiral benzofuran derivatives, which are relevant in the synthesis of bioactive molecules (Kasture et al., 2005).

Metal-free Synthesis of Benzofurans : Ghosh, Stridfeldt, and Olofsson (2014) reported a metal-free, one-pot synthesis approach for substituted benzo[b]furans. Their method involves the arylation of ethyl acetohydroxamate with diaryliodonium salts, followed by cyclization, demonstrating an efficient route to benzofuran derivatives with potential applications in organic synthesis and drug discovery (Ghosh, Stridfeldt, & Olofsson, 2014).

Crystal Structure Analysis of Benzofuran Derivatives : Several studies have focused on the crystal structure analysis of benzofuran derivatives, providing insights into their molecular arrangements and potential intermolecular interactions. These analyses are crucial for understanding the physicochemical properties of benzofuran derivatives and their potential applications in material science and molecular design (Choi et al., 2009), (Choi et al., 2008).

Mecanismo De Acción

Target of Action

Benzofuran compounds, such as “Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate”, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Biochemical Pathways

Benzofuran compounds can interact with various biochemical pathways due to their diverse pharmacological activities . .

Result of Action

Benzofuran compounds in general have been shown to have strong biological activities .

Propiedades

IUPAC Name |

ethyl 3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-24-20(23)19-18(15-9-4-5-10-16(15)25-19)21-17(22)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRDHYKGCUKSCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2686677.png)

![2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2686679.png)

![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B2686681.png)

![2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide](/img/structure/B2686682.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide](/img/structure/B2686685.png)

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2686687.png)

![Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate](/img/structure/B2686689.png)

![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate](/img/structure/B2686690.png)